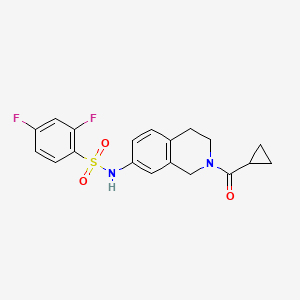

![molecular formula C21H23ClN4O3S B6501554 N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide CAS No. 941925-89-9](/img/structure/B6501554.png)

N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide . It has been synthesized and characterized as a potential poly ADP-ribose polymerases (PARP)-1 inhibitor .

Synthesis Analysis

The compound has been synthesized as part of a series of derivatives designed to improve the structure-activity relationships about the substituents in the hydrophobic pocket . The synthesis process involves the design and successful characterization of these derivatives .Molecular Structure Analysis

The molecular structure of the compound is related to its function as a PARP-1 inhibitor . The structure-activity relationship of the substituents in the hydrophobic pocket is a key aspect of its molecular structure .Chemical Reactions Analysis

The compound has been evaluated for its PARP-1 inhibitory activity and cellular inhibitory against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) using PARP kit assay and MTT method . The results indicated that it showed better PARP-1 inhibitory activity compared with other heterocyclic compounds .科学研究应用

PARP-1 Inhibition for Cancer Therapy

N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide: has been investigated as a poly ADP-ribose polymerase (PARP)-1 inhibitor. PARP-1 plays a crucial role in DNA repair, and inhibiting it selectively targets tumor cells with defective BRCA-1/2 genes. These genes encode essential proteins involved in homologous recombination-mediated repair of double-stranded DNA breaks. The compound’s ability to inhibit PARP-1 suggests potential use in cancer therapy .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the structure-activity relationship of substituents in the hydrophobic pocket (AD binding sites) of this compound. By designing and synthesizing a series of derivatives, they aimed to improve our understanding of how specific modifications affect PARP-1 inhibitory activity. Notably, furan ring-substituted derivatives demonstrated promising PARP-1 inhibition, with compound 14p displaying strong effects (IC~50~ = 0.023 μM), comparable to Olaparib .

Antiproliferative Effects on BRCA-1 Deficient Cells

Compound 14p and 14q exhibited good antiproliferation activity specifically against BRCA-1 deficient cells (MDA-MB-436). These derivatives selectively targeted these cells while remaining inactive in wild-type cells (MCF-7). This high selectivity and targeting potential make them interesting candidates for further investigation .

Molecular Docking Insights

Molecular docking studies revealed that hydrogen bond formation is essential for PARP-1 inhibition by compound 14p. Understanding the binding mode at the molecular level provides valuable insights for drug design and optimization .

Electronegative Group Strategy

In the hydrophobic pocket (AD binding sites), introducing strong electronegative groups (such as the furan ring) or halogen atoms in the side chain of benzimidazole may enhance inhibitory activity. Researchers propose applying this strategy in future studies to develop more potent PARP-1 inhibitors .

Potential Applications Beyond Cancer Therapy

While the primary focus has been on cancer treatment, exploring other applications for this compound is warranted. Its unique structure and PARP-1 inhibitory properties may have implications in other disease contexts or even as a tool compound for studying DNA repair mechanisms .

作用机制

Target of Action

The primary target of N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide, also known as SR-01000912678, F2422-0297, or SR-01000912678-1, is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound interacts with its target, PARP-1, by inhibiting its activity . The inhibition of PARP-1 leads to the prevention of DNA repair in cancer cells, resulting in cell death . This makes the compound a potential therapeutic agent for the treatment of cancer .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition disrupts the repair of single-strand DNA breaks. As a result, these single-strand breaks can convert into double-strand breaks when the replication fork encounters the unrepaired DNA.

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells . By inhibiting PARP-1, the compound prevents the repair of DNA damage in these cells, leading to their death .

属性

IUPAC Name |

N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O3S/c1-13(27)25-9-11-26(12-10-25)20(29)16-3-2-4-17-18(16)23-21(30-17)24-19(28)14-5-7-15(22)8-6-14/h5-8,16H,2-4,9-12H2,1H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBLFODSDCIMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-chlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501475.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B6501488.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B6501515.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B6501527.png)

![2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6501539.png)

![6-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6501545.png)

![2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B6501558.png)

![1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid](/img/structure/B6501561.png)

![3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6501570.png)

![N-[(furan-2-yl)methyl]-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501580.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B6501582.png)